molecular formula C13H11FN4S B2718197 N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine CAS No. 2415633-96-2

N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine

Cat. No.: B2718197
CAS No.: 2415633-96-2
M. Wt: 274.32
InChI Key: SQDWPBXPOOVWCV-UHFFFAOYSA-N
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Description

N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine, also known as FMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMBA is a heterocyclic compound that contains a pyrimidine ring, a benzothiazole ring, and an amine group. The unique structure of FMBA makes it a promising candidate for the development of new drugs, catalysts, and materials.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication. This compound has also been shown to interact with various proteins and enzymes involved in cell signaling pathways, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine has several advantages for lab experiments, including its high yield and purity. This compound is also relatively easy to synthesize using standard laboratory techniques. However, this compound has some limitations, including its limited solubility in water and some organic solvents. This may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine. One potential direction is the development of new this compound-based drugs for the treatment of cancer and Alzheimer's disease. Another potential direction is the synthesis of new this compound-based materials with unique properties, such as optical and electrical properties. Finally, the study of this compound as a ligand for the synthesis of new metal complexes with potential applications in catalysis is another promising direction for future research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, catalysis, and materials science. This compound has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. The unique structure of this compound makes it a promising candidate for the development of new drugs, catalysts, and materials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.

Synthesis Methods

N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine can be synthesized using various methods, including the condensation reaction between 2-methyl-1,3-benzothiazol-5-amine and 5-fluoro-6-methylpyrimidine-4-carboxaldehyde. This reaction yields this compound as a yellow solid with a high yield and purity.

Scientific Research Applications

N-(5-Fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication. This compound has also been investigated as a potential treatment for Alzheimer's disease. In catalysis, this compound has been used as a ligand for the synthesis of various metal complexes with potential applications in organic synthesis. In materials science, this compound has been used as a building block for the synthesis of new organic materials with unique properties.

Properties

IUPAC Name

N-(5-fluoro-6-methylpyrimidin-4-yl)-2-methyl-1,3-benzothiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4S/c1-7-12(14)13(16-6-15-7)18-9-3-4-11-10(5-9)17-8(2)19-11/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDWPBXPOOVWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC3=C(C=C2)SC(=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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